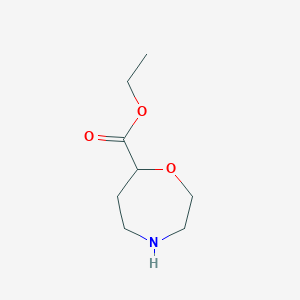![molecular formula C14H14Cl2N2O2 B13457845 [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride typically involves the reaction of 1,10-phenanthroline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenanthroline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline ring.
Aplicaciones Científicas De Investigación
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used in catalysis, sensing, and separation processes.
Biology: The compound can be used to study metal ion interactions in biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: Phenanthroline derivatives have shown potential as therapeutic agents due to their ability to interact with metal ions and biological targets.
Industry: The compound is used in various industrial processes, including the production of catalysts and the development of new materials.
Mecanismo De Acción
The mechanism of action of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. The specific mechanism depends on the metal ion and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound that lacks the hydroxymethyl groups.
2,2’-Bipyridine: Another bidentate ligand that forms stable complexes with metal ions.
Ethylenediamine: A simpler ligand that also forms stable metal complexes.
Uniqueness
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and interactions
Propiedades
Fórmula molecular |
C14H14Cl2N2O2 |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H12N2O2.2ClH/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11;;/h1-6,17-18H,7-8H2;2*1H |
Clave InChI |
RKKDWQUKLAYHNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



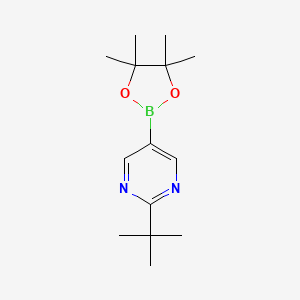
![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)
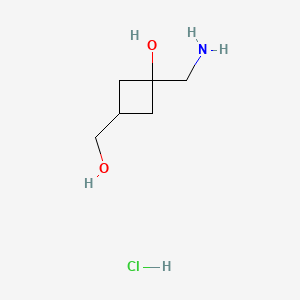
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)

![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
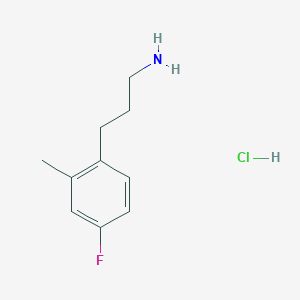
![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
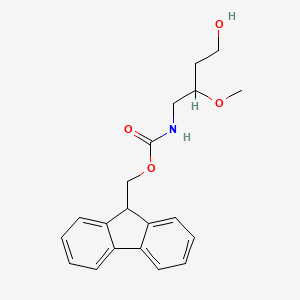
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
